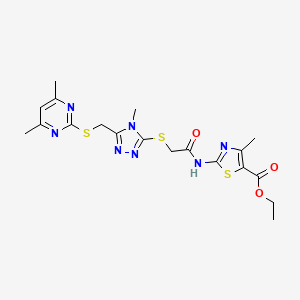

ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Description

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound that features multiple heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of pyrimidine, triazole, and thiazole rings in its structure suggests that it may exhibit a range of biological activities.

Properties

IUPAC Name |

ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O3S3/c1-6-29-16(28)15-12(4)22-18(32-15)23-14(27)9-31-19-25-24-13(26(19)5)8-30-17-20-10(2)7-11(3)21-17/h7H,6,8-9H2,1-5H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVFGXGXHBLWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CSC3=NC(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the synthesis of the pyrimidine and triazole intermediates, followed by their coupling with thiazole derivatives.

Synthesis of Pyrimidine Intermediate: The pyrimidine ring can be synthesized through the condensation of β-dicarbonyl compounds with amines under acidic or basic conditions.

Synthesis of Triazole Intermediate: The triazole ring can be formed via a cyclization reaction involving hydrazines and carboxylic acids or their derivatives.

Coupling Reactions: The pyrimidine and triazole intermediates are then coupled with thiazole derivatives using thiol-based reagents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of microwave irradiation to accelerate reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the thiazole and triazole rings can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrogens in the pyrimidine and triazole rings can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound’s heterocyclic structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Biological Studies: It can be used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

Materials Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also contains a pyrimidine ring and exhibits similar biological activities.

Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and are known for their cytotoxic activities against cancer cell lines.

Biological Activity

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound that exhibits significant biological activity. Its unique structural components, including thiazole, triazole, and pyrimidine moieties, suggest potential applications in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several important structural elements:

- Thiazole and Triazole Moieties : These groups are known for their roles in various biological activities, including antimicrobial and anticancer properties.

- Pyrimidine Derivative : This component is often associated with nucleic acid metabolism and has been linked to various therapeutic effects.

- Carboxylate Functional Group : Enhances solubility in biological systems, facilitating interaction with biological targets.

Antimicrobial Properties

Compounds similar to this compound have demonstrated notable antimicrobial activity. For instance:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Triazole + Thiazole | Antifungal | Stronger enzyme inhibition |

| Compound B | Pyrimidine + Triazole | Anticancer | Higher selectivity for cancer cells |

| Compound C | Thiazole + Amide | Antimicrobial | Broader spectrum of activity |

This comparison illustrates the unique combination of functional groups in this compound that may contribute to its diverse biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example, derivatives of dehydroabietinol with triazole moieties exhibited significant cytotoxicity against various human cancer cell lines. The most potent derivatives showed IC50 values ranging from 4.84 μM to 9.62 μM against tested cell lines such as MGC-803 and A549 . This suggests that similar compounds may also exhibit significant anticancer properties.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies indicate that triazole derivatives can induce apoptosis in cancer cells through various pathways:

- Induction of Apoptosis : Compounds have been shown to increase reactive oxygen species (ROS) levels and disrupt mitochondrial membrane potential, leading to cell death .

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G0/G1 phase, inhibiting proliferation .

Case Studies

-

Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of triazole derivatives on MGC-803 cells. The results indicated that treatment with these compounds resulted in significant apoptosis as measured by flow cytometry .

- Results Summary :

- Apoptosis rates increased significantly with compound concentration.

- The most effective concentrations induced apoptosis in over 80% of treated cells.

- Results Summary :

- Mechanistic Insights : Further investigations into the mechanism revealed that increased intracellular calcium levels were correlated with apoptosis induction in MGC-803 cells .

Q & A

Q. How to design a stability study under varying pH and temperature conditions?

Q. What statistical models are suitable for analyzing dose-response data?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- ANOVA with Tukey’s Test : Compare efficacy across analogs at p < 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.